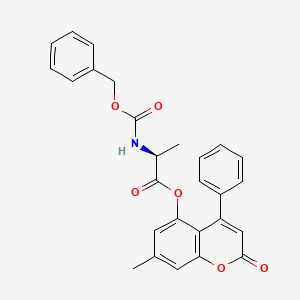![molecular formula C19H19N3O2 B11150491 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide](/img/structure/B11150491.png)
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide is a complex organic compound that features a benzofuran ring and a benzimidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide typically involves multiple steps. One common method includes the formation of the benzofuran ring through an intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid . The benzimidazole moiety can be synthesized via the cyclization of amido-nitriles under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation and other substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione.
科学的研究の応用
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The benzofuran and benzimidazole moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding sites .
類似化合物との比較
Similar Compounds
2,3-dihydro-1-benzofuran derivatives: These compounds share the benzofuran ring and exhibit similar chemical properties.
Benzimidazole derivatives: Compounds with the benzimidazole moiety, which are known for their biological activity.
Uniqueness
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide is unique due to the combination of the benzofuran and benzimidazole rings in a single molecule. This dual functionality can enhance its biological activity and make it a versatile compound for various applications .
特性
分子式 |
C19H19N3O2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C19H19N3O2/c1-22-16-5-3-2-4-15(16)21-18(22)12-20-19(23)11-13-6-7-14-8-9-24-17(14)10-13/h2-7,10H,8-9,11-12H2,1H3,(H,20,23) |
InChIキー |
LHADXBIEHVQXAM-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)CC3=CC4=C(CCO4)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11150411.png)
![4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(2-methylpropyl)isoquinolin-1(2H)-one](/img/structure/B11150413.png)
![N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycyl-D-valine](/img/structure/B11150418.png)

![5-[(4-tert-butyl-2,6-dimethylbenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11150441.png)
![N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide](/img/structure/B11150444.png)

![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(2S)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-4-(methylsulfanyl)-1-oxobutan-2-yl]acetamide](/img/structure/B11150455.png)
![(2S)-{[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11150458.png)
![6-(3,4-dimethoxyphenyl)-2-{[2-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl]methyl}pyridazin-3(2H)-one](/img/structure/B11150463.png)
![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate](/img/structure/B11150471.png)
![4,5-dimethoxy-N~2~-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide](/img/structure/B11150474.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11150483.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B11150487.png)
